BenchChemオンラインストアへようこそ!

1-(4-Aminophenyl)-4-formylpiperazine

Synthetic Intermediate Piperazine Chemistry Medicinal Chemistry

This heterobifunctional piperazine integrates a nucleophilic primary aromatic amine (para-aminophenyl) and an electrophilic aldehyde (formyl) in one scaffold. Orthogonal reactivity enables sequential functionalization—diazotization/coupling at the aniline then reductive amination at the aldehyde, or vice versa—without extra protection/deprotection steps. Eliminates the step-economy penalties of monofunctional piperazine surrogates. Essential for divergent synthesis and SAR exploration of kinase inhibitors and GPCR-targeting agents.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
CAS No. 1017794-34-1
Cat. No. B3039343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenyl)-4-formylpiperazine
CAS1017794-34-1
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1C=O)C2=CC=C(C=C2)N
InChIInChI=1S/C11H15N3O/c12-10-1-3-11(4-2-10)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8,12H2
InChIKeyJVOBBVGYFCRAKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Aminophenyl)-4-formylpiperazine: Key Intermediate for Targeted Synthesis and Procurement


1-(4-Aminophenyl)-4-formylpiperazine (CAS 1017794-34-1), also systematically named 4-(4-aminophenyl)piperazine-1-carbaldehyde, is a heterobifunctional building block comprising a piperazine ring with a para-aminophenyl substituent at N¹ and a formyl group at N⁴ . With a molecular weight of 205.26 g/mol, this compound integrates a nucleophilic primary aromatic amine with an electrophilic aldehyde handle within the same scaffold . It is primarily sourced for research use (>98% purity) as a versatile intermediate for constructing more complex small molecules .

Why 1-(4-Aminophenyl)-4-formylpiperazine Cannot Be Replaced by Common Analogs


General substitution with simpler piperazine analogs, such as 1-(4-aminophenyl)piperazine (lacking the formyl group) or 1-formylpiperazine (lacking the aminophenyl group), is not trivially feasible for researchers requiring this specific heterobifunctional architecture. The value of this compound lies in its orthogonal reactivity: the aniline nitrogen and the aldehyde group undergo distinct chemical transformations. This allows for sequential functionalization in divergent synthesis pathways without compromising the integrity of the piperazine core [1]. Using a surrogate that requires additional protection/deprotection steps or offers only a single reactive handle can significantly reduce step economy in a synthetic sequence, directly impacting procurement value.

Quantitative Evidence Guide for 1-(4-Aminophenyl)-4-formylpiperazine Selection


Assessment of Comparative Performance Data

Following an exhaustive search of primary research papers, patents, and authoritative databases, no direct quantitative evidence (e.g., head-to-head yield comparisons, comparative IC50 values, or kinetic rate constants) was identified in the current scientific literature that directly benchmarks 1-(4-Aminophenyl)-4-formylpiperazine against its closest structural analogs under identical experimental conditions. The differentiation of this compound is currently based on its structural features and class-level chemical reactivity, not on published comparative quantitative data. Therefore, a rigorous, data-driven differential analysis as defined by the core evidence admission rules cannot be completed.

Synthetic Intermediate Piperazine Chemistry Medicinal Chemistry

Validated Application Scenarios for 1-(4-Aminophenyl)-4-formylpiperazine


Sequential Chemoselective Ligation in Constructing Bifunctional Probes

In the absence of specific quantitative benchmarks, the primary use case remains anchored to the compound's heterobifunctional nature. Researchers can exploit the aniline moiety for diazotization and subsequent coupling, followed by reductive amination on the free aldehyde, or vice versa. This sequential ligation capability is intrinsic to the compound's structure and cannot be achieved with a monofunctional piperazine analog without additional synthetic steps for orthogonal protection [1].

Intermediate for Diversely Functionalized Piperazine Libraries

The compound serves as a critical node for generating libraries of N⁴-substituted piperazines. The aldehyde can be converted into amines, alcohols, or alkenes, creating a diverse set of derivatives while the 4-aminophenyl group remains available for further amidation or sulfonylation. This parallel derivatization strategy is foundational for medicinal chemistry projects targeting structure-activity relationship (SAR) exploration of piperazine-containing scaffolds [1].

Building Block for Formyl-Containing Active Pharmaceutical Ingredient (API) Synthesis

As indicated by its availability from specialized chemical suppliers, this compound is intended as an advanced synthetic intermediate. It can be elaborated into more complex entities where the formyl group is a precursor to pharmacologically relevant motifs, such as hydroxymethyl, cyano, or formamide groups, in the synthesis of kinase inhibitors and GPCR-targeting agents .

Quote Request

Request a Quote for 1-(4-Aminophenyl)-4-formylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.